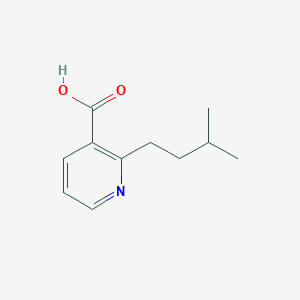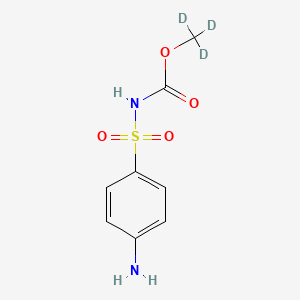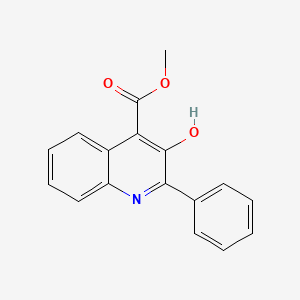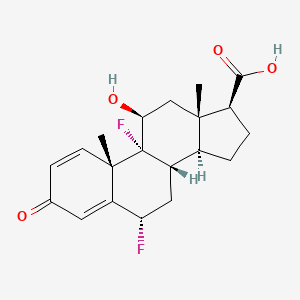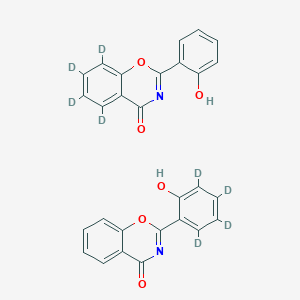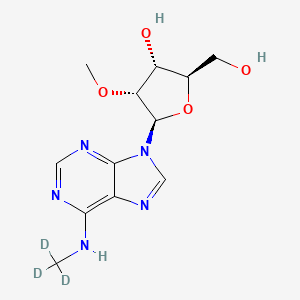
N6,O2'-Dimethyladenosine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6,O2’-Dimethyladenosine-d3 is a modified nucleoside that is a derivative of adenosine It is characterized by the presence of methyl groups at the N6 and O2’ positions of the adenosine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6,O2’-Dimethyladenosine-d3 typically involves the methylation of adenosine at the N6 and O2’ positions. This can be achieved through a series of chemical reactions that introduce the methyl groups at the desired positions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, along with appropriate catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of N6,O2’-Dimethyladenosine-d3 may involve large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and quality control.
化学反応の分析
Types of Reactions
N6,O2’-Dimethyladenosine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the methyl groups or other parts of the molecule.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N6,O2’-dimethyladenosine oxide, while substitution reactions can yield various substituted derivatives.
科学的研究の応用
N6,O2’-Dimethyladenosine-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleoside modifications.
Biology: Plays a role in the study of RNA modifications and their effects on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating biological pathways associated with diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting nucleoside modifications.
作用機序
The mechanism of action of N6,O2’-Dimethyladenosine-d3 involves its interaction with specific molecular targets and pathways. It can influence RNA stability, splicing, and translation by modifying the structure of RNA molecules. The methyl groups at the N6 and O2’ positions play a crucial role in these interactions, affecting the binding of proteins and other molecules to RNA.
類似化合物との比較
N6,O2’-Dimethyladenosine-d3 can be compared with other similar compounds, such as:
N6-Methyladenosine: Similar in structure but lacks the O2’ methyl group.
2’-O-Methyladenosine: Lacks the N6 methyl group but has a methyl group at the O2’ position.
N6,N6-Dimethyladenosine: Contains two methyl groups at the N6 position but none at the O2’ position.
The uniqueness of N6,O2’-Dimethyladenosine-d3 lies in the presence of both N6 and O2’ methyl groups, which confer distinct properties and biological activities compared to other methylated adenosines.
特性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
298.31 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(trideuteriomethylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1/i1D3 |
InChIキー |
GRYSXUXXBDSYRT-CRMFTKQLSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


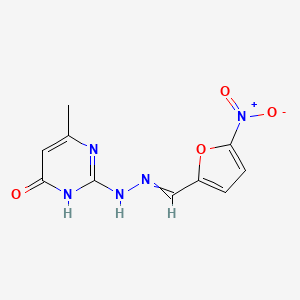
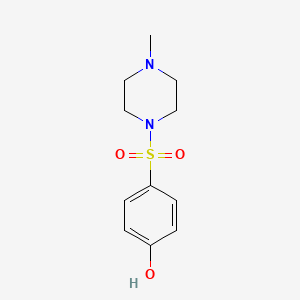
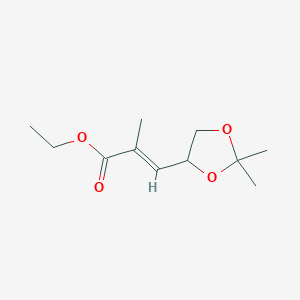


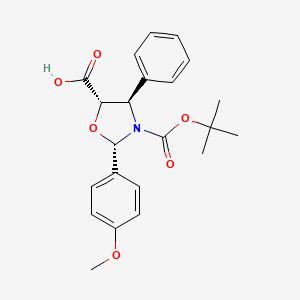
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
